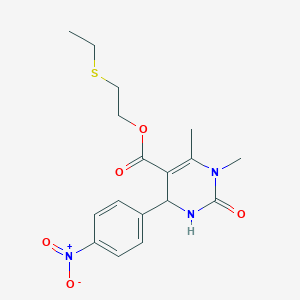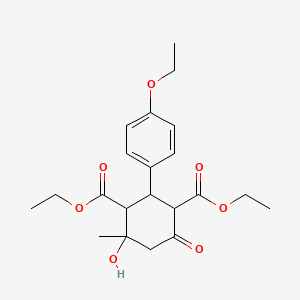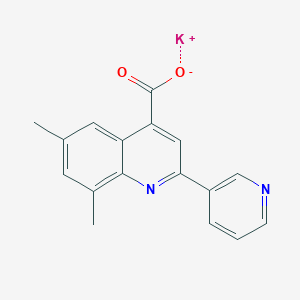
4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a methyl group, and a thiomorpholine ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiomorpholine ring. This can be achieved through the reaction of a suitable amine with sulfur and formaldehyde. The resulting thiomorpholine is then reacted with a brominated benzene derivative under controlled conditions to introduce the bromine atom. Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and thiomorpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
4-bromo-N-methoxy-N,2-dimethylbenzamide: Similar in structure but with a methoxy group instead of the thiomorpholine ring.
4-bromo-2-((E)-{[2-(cyclohexylamino)carbonyl]anilino}(oxo)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate: Contains a bromine atom and a complex hydrazone structure.
Uniqueness
The presence of the thiomorpholine ring in 4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide distinguishes it from other similar compounds.
特性
IUPAC Name |
4-bromo-N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S2/c1-15(10-13(17)16-6-8-20-9-7-16)21(18,19)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRFMJZBUYJOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCSCC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(3-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B5073289.png)


![N-benzyl-N-ethyl-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5073331.png)
![N'-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B5073337.png)
![N-[2-(4-chlorophenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5073338.png)
![2-butyl-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5073344.png)

![ethyl (4-bromo-2-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5073347.png)
![1-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}isoquinoline trifluoroacetate](/img/structure/B5073348.png)
![Methyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}propanoate](/img/structure/B5073359.png)
![2-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5073361.png)
![10-Bromo-6-ethyl-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5073384.png)
![N-{2-methyl-4-[(2-thienylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5073392.png)
